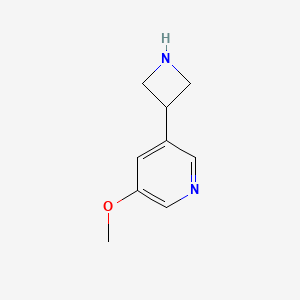
3-(Azetidin-3-yl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-5-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the methoxypyridine group . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Azetidin-3-yl)-5-hydroxypyridine.
Reduction: 3-(Azetidin-3-yl)-5-methoxypiperidine.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-3-yl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Azetidin-3-yl)-5-methoxypiperidine: Similar structure but with a reduced pyridine ring.
3-(Azetidin-3-yl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(Azetidin-3-yl)-5-methoxypyridine is unique due to the presence of both the azetidine ring and the methoxypyridine moiety, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, while the azetidine ring can provide specific interactions with biological targets.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-2-7(3-11-6-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |
InChI Key |
DGGAOFOMNIAKAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


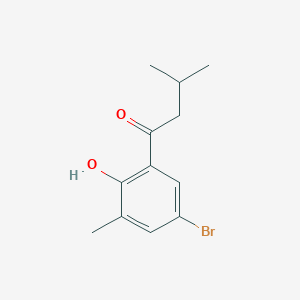
![2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13323445.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13323449.png)
![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)
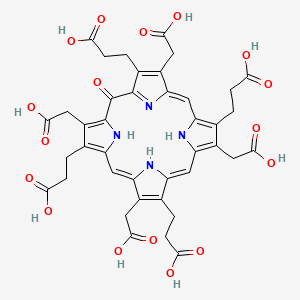
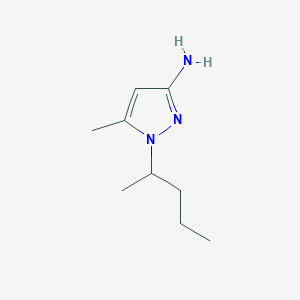
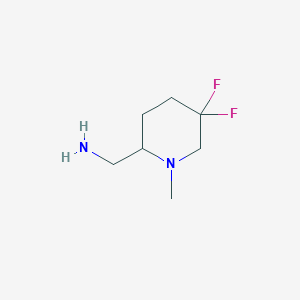
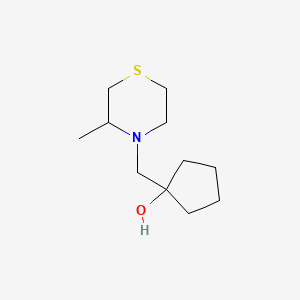
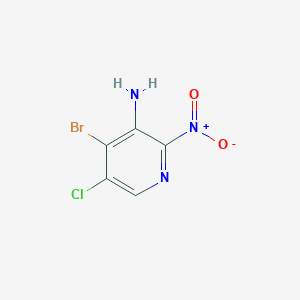
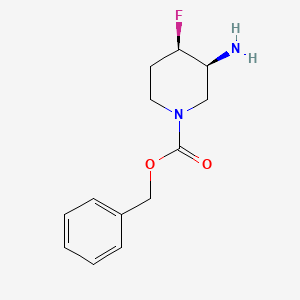
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)

![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
